molecular formula C24H18O7 B2384975 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 3-methoxybenzoate CAS No. 451452-72-5

3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 3-methoxybenzoate

Cat. No.: B2384975
CAS No.: 451452-72-5
M. Wt: 418.401
InChI Key: LNMCZNHLNJSPFN-UHFFFAOYSA-N
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Description

3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 3-methoxybenzoate is a complex organic compound that features a chromenone core with methoxyphenoxy and methoxybenzoate substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 3-methoxybenzoate typically involves multiple steps. One common route starts with the preparation of the chromenone core, followed by the introduction of the methoxyphenoxy and methoxybenzoate groups. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 3-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 3-methoxybenzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 3-methoxybenzoate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-methoxyphenoxy)benzaldehyde
  • 4-methoxybenzoyl chloride
  • Methyl 4-hydroxybenzoate

Uniqueness

3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 3-methoxybenzoate is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

[3-(4-methoxyphenoxy)-4-oxochromen-7-yl] 3-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18O7/c1-27-16-6-8-17(9-7-16)30-22-14-29-21-13-19(10-11-20(21)23(22)25)31-24(26)15-4-3-5-18(12-15)28-2/h3-14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNMCZNHLNJSPFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC(=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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